Chloro Sofosbuvir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

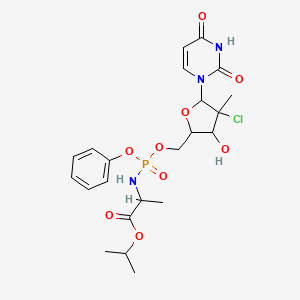

Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral medication primarily used to treat Hepatitis C viral infection. It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.

Synthesis Analysis

The synthesis of Sofosbuvir involves specific reactions under controlled conditions. The precise synthesis process is not detailed in the available literature. However, it undergoes intracellular activation to form its active triphosphate form, GS-461203 (not detected in plasma), and ultimately the inactive, renally eliminated metabolite GS-331007 (Kirby et al., 2015).

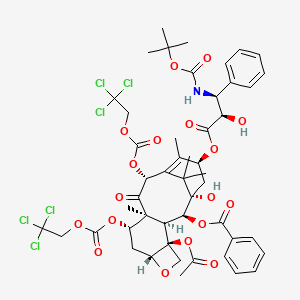

Molecular Structure Analysis

Sofosbuvir's molecular structure facilitates its antiviral activity. It is a nucleotide analog that mimics the natural nucleotides used by HCV for replication. However, the specific details about its molecular structure and how it interacts with HCV's NS5B polymerase are not elaborated in the provided studies.

Chemical Reactions and Properties

The drug shows degradation under oxidative, photolysis, acid, and base hydrolysis stress conditions but remains stable under thermal and neutral hydrolysis stress conditions (Nebsen & Elzanfaly, 2016). The degradation behavior of Sofosbuvir was studied under various stress conditions, indicating its chemical stability profile.

科学的研究の応用

Global Research Trends and Contributions

- Bibliometric Analysis of Global Research: Chloro Sofosbuvir has been a focus of intense research, especially in the treatment of hepatitis C. A bibliometric analysis reveals significant global research production, highlighting the role of Latin American contributions and the expectation of increased research with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).

Clinical Applications and Trials

- Hepatitis C Treatment: Sofosbuvir has been pivotal in treating chronic hepatitis C (CHC), particularly in India. It's been used effectively with ribavirin and, in some cases, with pegylated interferon (Satsangi et al., 2016).

- Pharmacokinetics and Pharmacodynamics: Sofosbuvir undergoes intracellular activation, forming an active metabolite that is crucial for its antiviral properties. The pharmacokinetic and pharmacodynamic profiles are important for understanding its efficacy in HCV treatment (Kirby et al., 2015).

- COVID-19 Treatment Research: The drug's application was also explored in treating severe COVID-19, showing potential effectiveness in reducing hospital stay and mortality rates (Eslami et al., 2020).

Resistance and Efficacy Analysis

- Resistance Pathways Analysis: Research has explored the potential mechanisms of HCV resistance to Sofosbuvir, providing insights into the drug's high barrier to resistance and identifying specific substitutions that may contribute to treatment failure (Donaldson et al., 2015).

Pharmacists' Role in Treatment

- Public Pharmacist Services in Treatment: The role of pharmacists in monitoring Sofosbuvir-based therapy for CHC has been emphasized, highlighting their importance in ensuring treatment adherence, effectiveness, and safety (Gomes et al., 2019).

Drug Interactions and Molecular Analysis

- In Silico Analysis for COVID-19 Treatments: Sofosbuvir's binding characteristics to kinetically active residues have been studied, providing insights into its potential use in treating COVID-19 (Perišić, 2020).

- Degradation Products and Toxicity Prediction: Research on Sofosbuvir's degradation behavior and the toxicity prediction of its degradation products offers insights into its stability and safety (Swain et al., 2016).

Clinical Trials and Efficacy Studies

- Clinical Trials for COVID-19: Sofosbuvir has been evaluated in clinical trials for its effectiveness against mild COVID-19, contributing to the search for effective treatments for the disease (Roozbeh et al., 2020).

- Qualitative and Quantitative Analysis in Pharmaceuticals: The development of analytical methods for assessing Sofosbuvir in pharmaceuticals underlines its importance in treatment regimes (Contreras et al., 2017).

Awards and Recognition

- Lasker-DeBakey Clinical Medical Research Award: The development and approval of Sofosbuvir, led by a team including Michael Sofia, was recognized with the prestigious Lasker-DeBakey Clinical Medical Research Award, highlighting its impact in hepatitis C treatment (Zhao & Xia, 2016).

将来の方向性

Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .

特性

IUPAC Name |

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro Sofosbuvir | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)